N-cyclopropyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-cyclopropyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative. This compound is significant due to its unique structure, which includes a cyclopropyl group, two fluorine atoms, and a boronic ester group. These structural features contribute to its diverse applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method is a two-step substitution reaction. Initially, a precursor compound is synthesized, which is then reacted with boronic acid pinacol ester under specific conditions to yield the final product . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and reactivity.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, dichloromethane, or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
N-cyclopropyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Industry: Utilized in the production of advanced materials and polymers due to its reactivity and stability.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery systems . The fluorine atoms enhance the compound’s stability and biological activity by increasing its affinity for target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
N-cyclopropyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of both cyclopropyl and difluoro groups, which enhance its reactivity and biological activity. The combination of these groups with the boronic ester moiety makes it a versatile compound in various applications.
Properties
Molecular Formula |
C16H20BF2NO3 |
---|---|
Molecular Weight |
323.1 g/mol |
IUPAC Name |
N-cyclopropyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C16H20BF2NO3/c1-15(2)16(3,4)23-17(22-15)9-7-11(18)13(12(19)8-9)14(21)20-10-5-6-10/h7-8,10H,5-6H2,1-4H3,(H,20,21) |
InChI Key |
NMOZSMCJPARMBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)NC3CC3)F |
Origin of Product |
United States |
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